molecular formula C25H18FNO B14119641 N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline

N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline

Cat. No.: B14119641
M. Wt: 367.4 g/mol
InChI Key: LPGSLVQHDLDRMV-UHFFFAOYSA-N
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Description

(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluorophenyl group, a phenylamino group, and a phenyl group attached to a central methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone typically involves the reaction of 4-fluoroaniline with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Shares the central ketone structure but lacks the fluorophenyl and phenylamino groups.

    Fluorobenzene: Contains the fluorophenyl group but lacks the ketone and phenylamino groups.

    Diphenylamine: Contains the phenylamino group but lacks the ketone and fluorophenyl groups.

Uniqueness

(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone is unique due to the combination of its fluorophenyl, phenylamino, and phenyl groups attached to a central methanone structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H18FNO

Molecular Weight

367.4 g/mol

IUPAC Name

[4-(N-(4-fluorophenyl)anilino)phenyl]-phenylmethanone

InChI

InChI=1S/C25H18FNO/c26-21-13-17-24(18-14-21)27(22-9-5-2-6-10-22)23-15-11-20(12-16-23)25(28)19-7-3-1-4-8-19/h1-18H

InChI Key

LPGSLVQHDLDRMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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